Critical Impact on Cytochrome P450 Induction Profile vs. Carboxyl Analogs
When integrated into a heteroaryldihydropyrimidine (HAP) scaffold, the (R)-morpholine propionic acid motif demonstrated a decisive advantage over structurally related morpholine carboxyl analogs. The morpholine carboxyl series retained anti-HBV potency but displayed strong CYP3A4 induction, a significant drug-drug interaction risk. In contrast, the optimized candidate HEC72702, bearing the target (R)-morpholine-2-propionic acid, showed no induction of CYP1A2, CYP3A4, or CYP2B6 enzymes even at a high concentration of 10 μM [1]. This directly links the specific chemical structure of the procureable building block to a critical safety advantage in a clinical-stage compound.
| Evidence Dimension | CYP Enzyme Induction at 10 µM |
|---|---|
| Target Compound Data | No induction of CYP1A2, CYP3A4, or CYP2B6 |
| Comparator Or Baseline | Morpholine carboxyl analogs; displayed strong CYP3A4 induction in a concentration-dependent manner |
| Quantified Difference | Elimination of CYP3A4 induction liability, a key differentiator from the morpholine carboxyl series |
| Conditions | Compound HEC72702 vs. earlier morpholine carboxyl lead series, tested at 10 μM concentration. |
Why This Matters
Procuring this specific (R)-isomer is critical for replicating the lead candidate's ADME profile; using a structurally divergent analog (e.g., a carboxyl linker) is proven to introduce a high-risk CYP induction liability, halting development.
- [1] Ren Q, Liu X, Yan G, et al. J Med Chem. 2018;61(3):1355-1374. View Source
